Cas no 87-00-3 ((1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yl 2-hydroxy-2-phenylacetate)

87-00-3 structure
Produktname:(1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yl 2-hydroxy-2-phenylacetate
(1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yl 2-hydroxy-2-phenylacetate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Homotropine
- 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy(phenyl)acetate
- [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate
- Homatropine
- HOMATROPINE(RG)
- 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
- DL-mandelic acid-tropane-3endo-yl ester
- DL-Mandelsaeure-tropan-3endo-ylester
- Homatropin
- Homatropine [BAN]
- homatropine hydrobromide
- Homoatropine
- Mandelyltropeine
- Mandelytropeine
- Methylhomatropinum
- Omatropina [DCIT]
- Prestwick1_000062
- DTXSID6044014
- 1aH,3aH-Tropan-3a-ol mandelate (ester) hydrobromide
- MEGxp0_001876
- alpha-Hydroxybenzeneacetic acid (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3alpha-yl ester
- SCHEMBL15275620
- CHEBI:91858
- EINECS 201-716-8
- Homatropine [INN:BAN]
- alpha-Hydroxybenzeneacetic acid (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
- HOMATROPINE HYDROBROMIDE IMPURITY A [EP IMPURITY]
- Benzeneacetic acid, a-hydroxy-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
- EN300-18536062
- homatropin-
- CS-0009509
- [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate
- BENZENEACETIC ACID, .ALPHA.-HYDROXY-, 8-METHYL-8-AZABICYCLO(.2.1)OCT-3-YL ESTER
- BSPBio_000243
- (1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2-phenylacetate
- C07814
- (3-exo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy(phenyl)acetate
- SPBio_002164
- NCGC00179630-03
- AC-1301
- Prestwick2_000062
- 16175-57-8
- BRD-A74975734-004-02-4
- Prestwick0_000062
- HOMATROPINE [MART.]
- (+/-)-Mandelyltropine
- FS-6780
- 5-21-01-00234 (Beilstein Handbook Reference)
- 1-alpha-H,5-alpha-H-Tropan-3-alpha-ol, mandelate (ester)
- Q1038115
- HOMATROPINE [WHO-DD]
- AB00694561_08
- CHEBI:5747
- (+/-)-Homatropine
- HOMATROPINE [MI]
- BRD-A74975734-004-10-7
- 87-00-3
- ACon1_000253
- CHEMBL1618018
- DTXCID00809535
- Prestwick3_000062
- PD006610
- HOMATROPINE SULFATE
- 8QS6WCL55Z
- C16H21NO3
- CAS-87-00-3
- DL-Mandelsaeure-tropylester
- Tox21_113104
- HOMATROPINE METHYLBROMIDE IMPURITY B [EP IMPURITY]
- 1-alpha H,5-alpha H-tropan-3-alpha-ol mandelate
- NCGC00179630-02
- DTXSID00858826
- BPBio1_000269
- BRN 0087959
- Omatropina
- 3alpha-Tropylmandelat
- DL-HOMATROPINE
- UNII-8QS6WCL55Z
- NCGC00179630-01
- (+-)-Homatropine
- Tropinmandelsaeureester
- Mandelic acid, 3d-tropanyl ester
- (RS)-3alpha(1alphaH,5alphaH)-Tropanylmandelat
- HOMATROPINE [VANDF]
- HY-B0547
- Tropine, mandelate (ester)
- SCHEMBL23969
- s ethyl
- tropine mandelate
- DB11181
- (1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yl 2-hydroxy-2-phenylacetate
- 1αH,5αH-Tropan-3α-ol, (±)-mandelate (ester) (8CI)
- Benzeneacetic acid, α-hydroxy-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, endo-(±)- (ZCI)
- (±)-Homatropine
- (±)-Mandelic acid 1αH,5αH-tropan-3α-yl ester
- (±)-Mandelyltropine
- Benzeneacetic acid, α-hydroxy-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, endo-
- Tropine (±)-mandelate (ester)
-
- Inchi: 1S/C16H21NO3/c1-17-12-7-8-13(17)10-14(9-12)20-16(19)15(18)11-5-3-2-4-6-11/h2-6,12-15,18H,7-10H2,1H3/t12-,13+,14+,15?
- InChI-Schlüssel: ZTVIKZXZYLEVOL-MCOXGKPRSA-N
- Lächelt: O([C@@H]1C[C@@H]2CC[C@@H](N2C)C1)C(=O)C(C1C=CC=CC=1)O
Berechnete Eigenschaften
- Genaue Masse: 275.15200
- Monoisotopenmasse: 275.152144
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 20
- Anzahl drehbarer Bindungen: 4
- Komplexität: 340
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 3
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topologische Polaroberfläche: 49.8
Experimentelle Eigenschaften
- Dichte: 1.0677 (rough estimate)
- Schmelzpunkt: 100°C (dec.)
- Siedepunkt: 418.29°C (rough estimate)
- Flammpunkt: 197.7 ºC
- Brechungsindex: 1.5500 (estimate)
- PSA: 49.77000
- LogP: 1.82630
(1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yl 2-hydroxy-2-phenylacetate Sicherheitsinformationen
(1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yl 2-hydroxy-2-phenylacetate Zolldaten
- HS-CODE:2933990090
- Zolldaten:
China Zollkodex:
2933990090Übersicht:
299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date
Zusammenfassung:
299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%
(1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yl 2-hydroxy-2-phenylacetate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6595-25 mg |
Homatropine |
87-00-3 | 25mg |
¥810.00 | 2022-04-26 | ||
Enamine | EN300-18536062-0.05g |
(1R,3R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2-phenylacetate |
87-00-3 | 0.05g |
$2755.0 | 2023-09-18 |
(1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yl 2-hydroxy-2-phenylacetate Verwandte Literatur
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
2. Back matter
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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5. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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